2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol

Medicinal Chemistry Chemical Biology Scaffold Derivatization

Researchers requiring a functionalized nitropyrazole scaffold often face limited options for core elaboration. 2-(3-Nitro-1H-pyrazol-1-yl)cyclohexan-1-ol (CAS 1248944-33-3) provides a direct solution by pairing the privileged 3-nitropyrazole pharmacophore with a secondary alcohol on the cyclohexyl ring. This hydroxyl group is absent in simple N-cyclohexyl analogs, enabling on-scaffold diversification via esterification, etherification, or conversion to a leaving group for nucleophilic displacement. Supplied at 95% purity for batch-to-batch consistency in hit-to-lead campaigns. - Reactive Hydroxyl Handle: Enables library synthesis not possible with unsubstituted N-cyclohexyl-nitropyrazoles. - Lead-Like Properties: Balanced lipophilicity (XLogP3-AA = 0.9) suitable for optimizing ADME profiles in early lead series.

Molecular Formula C9H13N3O3
Molecular Weight 211.22
CAS No. 1248944-33-3
Cat. No. B3225432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol
CAS1248944-33-3
Molecular FormulaC9H13N3O3
Molecular Weight211.22
Structural Identifiers
SMILESC1CCC(C(C1)N2C=CC(=N2)[N+](=O)[O-])O
InChIInChI=1S/C9H13N3O3/c13-8-4-2-1-3-7(8)11-6-5-9(10-11)12(14)15/h5-8,13H,1-4H2
InChIKeyDSPUTYZFIRGJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Nitro-1H-pyrazol-1-yl)cyclohexan-1-ol Procurement Overview


2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol (CAS: 1248944-33-3, MF: C₉H₁₃N₃O₃, MW: 211.22 g/mol) is a substituted pyrazole featuring a 3-nitro group and a 2-hydroxycyclohexyl moiety at the N1 position. Its structural identity is confirmed by PubChem CID 61175477, with computed descriptors including an XLogP3-AA of 0.9, one hydrogen bond donor (the cyclohexanol hydroxyl), and a topological polar surface area of 83.9 Ų [1]. The compound is commercially supplied as a versatile small molecule scaffold, typically at 95% purity, for use in early-stage medicinal chemistry and agrochemical research .

Why Simple 3-Nitropyrazole Analogs Are Not Substitutes


The 3-nitropyrazole core is a privileged scaffold in medicinal and agrochemical chemistry, but the N1 substituent profoundly dictates downstream synthetic utility and final molecule properties. Substituting this compound with 3-nitro-1H-pyrazole (lacking the cyclohexanol moiety) or with 1-cyclohexyl-3-nitro-1H-pyrazole (lacking the hydroxyl group) eliminates the key functional handle for further derivatization. The presence of the secondary alcohol on the cyclohexyl ring provides a reactive site for esterification, etherification, oxidation, or dehydration that is absent in close analogs . This differential functionality means that generic, less decorated nitropyrazoles cannot serve as direct drop-in replacements in synthetic sequences requiring both the nitro-pyrazole pharmacophore and a hydroxyl-bearing aliphatic ring for structural elaboration .

Comparator-Based Evidence


Hydroxyl Handle vs. N-Cyclohexyl Analogs

The target compound contains a secondary alcohol group (cyclohexanol moiety) that serves as a critical functional handle for further synthetic elaboration, such as esterification or oxidation [1]. In contrast, the close structural analog 1-cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5, MF: C₉H₁₃N₃O₂) lacks any hydroxyl group, rendering it incapable of participating in reactions requiring an alcohol functional group .

Medicinal Chemistry Chemical Biology Scaffold Derivatization

Molecular Weight & Lipophilicity vs. 3-Nitropyrazole

The addition of the cyclohexanol moiety substantially increases molecular weight and modulates lipophilicity compared to the core 3-nitropyrazole fragment. The target compound has a molecular weight of 211.22 g/mol and a computed XLogP3-AA of 0.9, indicating balanced hydrophilicity/hydrophobicity suitable for central nervous system or peripheral target space [1]. In contrast, 3-nitro-1H-pyrazole (CAS: 26621-44-3) has a molecular weight of 113.07 g/mol and a much lower computed logP, which would yield a markedly different pharmacokinetic profile if incorporated into a final drug candidate [2].

ADME Prediction Lead Optimization Fragment-Based Drug Discovery

Purity & Procurement: Enamine Building Block

The compound is commercially available as a stock building block from Enamine (Catalog # EN300-107137) and other vendors with a minimum purity specification of 95% [1]. This purity level is consistent with early-stage medicinal chemistry requirements for compound library synthesis and preliminary biological evaluation. For comparison, the related building block 1-cyclohexyl-3-nitro-1H-pyrazole has been discontinued by major suppliers like Sigma-Aldrich, limiting its procurement accessibility .

Chemical Procurement Screening Library Hit-to-Lead

Recommended Research Applications


Functionalized Pyrazole Library Synthesis for Drug Discovery

The cyclohexanol hydroxyl group offers a derivatization point for installing diversity elements (e.g., esters, ethers, carbamates) or for conversion to a leaving group for nucleophilic displacement, enabling the creation of diverse compound libraries . This is not possible with the comparator 1-cyclohexyl-3-nitro-1H-pyrazole, which lacks this reactive handle .

Lead Optimization & Physicochemical Property Modulation

The increased molecular weight and balanced lipophilicity (XLogP3-AA = 0.9) relative to the 3-nitropyrazole core (MW = 113 g/mol) place this compound in a more lead-like chemical space, making it a suitable intermediate for optimizing pharmacokinetic properties in early lead series [1].

Hit-to-Lead Synthesis with Guaranteed Purity

Given its active commercial availability at 95% minimum purity from multiple vendors, this compound is a reliable building block for hit-to-lead synthesis campaigns where batch-to-batch consistency and defined purity are required for reproducible biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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